molecular formula C25H24N2O4S B11408262 N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11408262
M. Wt: 448.5 g/mol
InChI Key: VGIDUEWCYAVVQL-UHFFFAOYSA-N
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Description

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline moiety, a sulfonamide group, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with aldehydes, followed by cyclization and functionalization to introduce the hydroxy and methoxy groups. The sulfonamide group is then introduced through a sulfonation reaction, often using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while substitution reactions can introduce various functional groups onto the quinoline or benzene rings .

Scientific Research Applications

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoline moiety with a sulfonamide group, along with specific substituents that enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C25H24N2O4S/c1-17-8-11-22(12-9-17)32(29,30)27(24-7-5-4-6-18(24)2)16-20-14-19-15-21(31-3)10-13-23(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

VGIDUEWCYAVVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C4=CC=CC=C4C

Origin of Product

United States

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